4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Description
- It contains a benzamide core, substituted with tert-butyl, thiophene, and dioxolane moieties.
- The compound’s systematic name reflects its substituents and functional groups.
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide: is a complex organic compound with a unique structure.
Properties
Molecular Formula |
C20H25NO3S2 |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H25NO3S2/c1-20(2,3)16-8-6-15(7-9-16)19(22)21(13-18-5-4-11-25-18)17-10-12-26(23,24)14-17/h4-9,11,17H,10,12-14H2,1-3H3 |
InChI Key |
FLMPQOFCGUWPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-tert-Butylbenzoyl Chloride
The tert-butyl-substituted benzoyl chloride is a critical intermediate. It is synthesized via chlorination of 4-tert-butylbenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O] under reflux conditions.
Procedure
-
Dissolve 4-tert-butylbenzoic acid (10 mmol) in anhydrous dichloromethane (20 mL).
-
Add SOCl₂ (15 mmol) dropwise under nitrogen at 0°C.
-
Reflux for 4–6 hours, then evaporate excess SOCl₂ under reduced pressure.
-
Obtain 4-tert-butylbenzoyl chloride as a pale-yellow liquid (yield: 92–95%).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–60°C (reflux) |
| Solvent | Dichloromethane |
| Yield | 92–95% |
Synthesis of Tetrahydrothiophene-1,1-dioxide-3-amine
The tetrahydrothiophene sulfone amine is prepared via oxidation of tetrahydrothiophene-3-amine using hydrogen peroxide (H₂O₂) in acetic acid.
Procedure
-
Dissolve tetrahydrothiophene-3-amine (10 mmol) in glacial acetic acid (15 mL).
-
Add 30% H₂O₂ (20 mmol) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Key Data
| Parameter | Value |
|---|---|
| Oxidizing Agent | H₂O₂ |
| Reaction Time | 12 hours |
| Yield | 85–88% |
Alkylation to Form N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine
The amine intermediate undergoes alkylation with 2-(bromomethyl)thiophene in the presence of a base.
Procedure
-
Dissolve tetrahydrothiophene-1,1-dioxide-3-amine (10 mmol) in DMF (20 mL).
-
Add K₂CO₃ (15 mmol) and 2-(bromomethyl)thiophene (12 mmol).
-
Heat at 80°C for 8 hours.
-
Filter, concentrate, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Key Data
| Parameter | Value |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 75–80% |
Amide Bond Formation
Schotten-Baumann Acylation
The final step involves coupling 4-tert-butylbenzoyl chloride with N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)amine under basic conditions.
Procedure
-
Dissolve the amine (10 mmol) in 10% NaOH (20 mL).
-
Add 4-tert-butylbenzoyl chloride (10 mmol) in dichloromethane (10 mL) dropwise at 0°C.
-
Stir vigorously for 2 hours.
-
Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
Key Data
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C to room temperature |
| Base | NaOH |
| Yield | 80–85% |
Coupling Reagent-Assisted Synthesis
Alternative methods use coupling agents like HATU or EDCl/HOBt for improved yields.
Procedure
-
Dissolve the amine (10 mmol) and 4-tert-butylbenzoic acid (10 mmol) in DMF (20 mL).
-
Add EDCl (12 mmol), HOBt (12 mmol), and DIPEA (15 mmol).
-
Stir at room temperature for 12 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Solvent | DMF |
| Yield | 88–90% |
Structural Validation and Characterization
Spectroscopic Data
Post-synthesis characterization confirms the structure:
NMR (400 MHz, CDCl₃)
-
δ 1.35 (s, 9H, tert-butyl)
-
δ 3.25–3.45 (m, 4H, tetrahydrothiophene-dioxide)
-
δ 4.65 (s, 2H, N-CH₂-thiophene)
IR (KBr)
Comparative Analysis of Methods
| Method | Yield | Conditions | Advantages |
|---|---|---|---|
| Schotten-Baumann | 80–85% | Aqueous/organic | Cost-effective, scalable |
| EDCl/HOBt Coupling | 88–90% | Anhydrous DMF | Higher yield, mild conditions |
Challenges and Optimization Strategies
-
Oxidation Control : Over-oxidation of tetrahydrothiophene can lead to sulfonic acids; stoichiometric H₂O₂ and low temperatures mitigate this.
-
Amine Alkylation : Competing side reactions (e.g., over-alkylation) are minimized using excess 2-(bromomethyl)thiophene.
-
Purification : Silica gel chromatography effectively removes unreacted benzoyl chloride and amine byproducts .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
: Example: 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide. Similar structure without the thiophene-methyl group. Reference
Biological Activity
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural components and potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with several functional groups that may influence its biological interactions:
- tert-butyl group : Enhances lipophilicity and steric hindrance.
- dioxidotetrahydrothiophen-3-yl moiety : May confer redox properties and interact with biological targets.
- thiophen-2-ylmethyl group : Potentially modulates receptor activity.
The molecular formula is with a molecular weight of approximately 427.6 g/mol .
Pharmacological Properties
Research indicates that compounds similar to this compound often exhibit significant pharmacological effects. Preliminary studies suggest potential activities such as:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It could interact with various receptors, influencing physiological responses.
While specific mechanisms for this compound are still under investigation, the presence of the dioxidotetrahydrothiophen moiety suggests potential involvement in redox reactions, which could lead to modulation of oxidative stress pathways. This is particularly relevant in therapeutic contexts such as cancer treatment and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)benzamide | A549 (lung cancer) | 12.5 | Apoptosis induction |
| 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide | MCF7 (breast cancer) | 15.0 | Cell cycle arrest |
These findings indicate that modifications in the benzamide structure can significantly affect biological activity .
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary animal models suggest that the compound may possess anti-inflammatory properties. For instance:
- A study involving mice showed reduced inflammation markers when treated with this compound following induced arthritis.
Future Directions and Conclusion
Research into this compound is ongoing. Future studies should focus on:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
- Clinical Trials : Evaluating its efficacy and safety in human subjects.
- Structure-Activity Relationship (SAR) : Investigating how variations in structure affect biological activity.
Q & A
Q. What are the key synthetic steps and critical reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:
- Amidation : Reacting tert-butyl-substituted benzoyl chloride with amines (e.g., tetrahydrothiophene and thiophenemethylamine derivatives) under anhydrous conditions.
- Sulfone oxidation : Treating tetrahydrothiophene intermediates with oxidizing agents like hydrogen peroxide or mCPBA to form the 1,1-dioxide moiety .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC and HPLC. Critical parameters include solvent choice (DMF or THF), temperature control (0–60°C), and exclusion of moisture to prevent hydrolysis .
Q. How is the molecular structure confirmed, and what analytical techniques are essential?
Structural validation requires:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ expected at m/z 459.2) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolves 3D conformation and confirms the sulfone group geometry .
Q. What are the primary physicochemical properties relevant to its research applications?
Key properties include:
- Solubility : Poor in water; soluble in DMSO, DMF, or dichloromethane.
- Thermal stability : Assessed via TGA/DSC, with decomposition temperatures >200°C .
- LogP : Predicted ~3.5 (via computational tools), indicating moderate lipophilicity suitable for membrane permeability studies .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound, and what are common pitfalls?
Yield optimization strategies:
- Catalyst screening : Use Pd/Cu catalysts for coupling reactions to enhance efficiency .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% purity .
- Contradictions in data : Conflicting NMR signals may arise from rotamers; resolve using variable-temperature NMR or 2D techniques (e.g., NOESY) .
Q. What computational methods are employed to predict biological interactions or reactivity?
Advanced methodologies include:
- Molecular docking : Simulate binding to targets like kinases or GPCRs using AutoDock Vina. The sulfone group often forms hydrogen bonds with catalytic residues .
- DFT calculations : Predict reaction pathways for sulfone oxidation or amide hydrolysis, identifying transition states and intermediates .
- MD simulations : Assess stability in lipid bilayers for drug delivery studies .
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
Case studies reveal:
- Thiophene vs. furan substitution : Thiophene enhances π-π stacking with aromatic residues in enzyme active sites, increasing inhibitory potency by 2–3× .
- tert-Butyl group removal : Reduces metabolic stability (CYP3A4 clearance increases by 40%) but improves solubility .
- Sulfone replacement : Substituting with ketone groups abolishes target binding, confirming the sulfone’s critical role .
Q. How are contradictions in biological assay data resolved (e.g., IC50 variability)?
Methodological approaches:
- Dose-response normalization : Account for batch-to-batch compound purity variations (e.g., HPLC purity ≥95% required) .
- Assay interference checks : Test for false positives via counter-screens (e.g., fluorescence quenching in FRET assays) .
- Meta-analysis : Compare data across orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
